N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide -

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Catalog Number: EVT-4130355
CAS Number:
Molecular Formula: C20H30N2O5S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: A-72517 is a potent and bioavailable renin inhibitor. [] It exhibits good bioavailability in rats and ferrets (over 25%) and was found to be efficacious in monkeys despite being subject to hepatic elimination in this species. []

Relevance: Like N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, A-72517 contains a sulfonamide group (R-SO₂-NH-R') which is a key feature for its renin inhibitory activity. [] Both compounds are designed based on empirical guidelines for developing well-absorbed renin inhibitors. []

N-Cyclohexyl-1-(3,4-dimethoxyphenyl)methanimine (CHADMB)

Compound Description: CHADMB is a Schiff base compound synthesized from cyclohexylamine and 3,4-dimethoxybenzaldehyde (methylvanillin). [] This compound displays antimicrobial activity against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus) bacteria as well as fungal strains (C. albicans and A. niger). [] Molecular docking studies suggest its antimicrobial activity is linked to its ability to form alkyl-pi and pi-pi interactions with proteins. []

Relevance: The structural similarity between CHADMB and N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide lies in the shared presence of both a cyclohexyl group and a 3,4-dimethoxyphenyl moiety. [] This suggests potential overlap in their chemical properties and biological activities.

Gliquidone (1-cyclohexyl-3-{[4-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isochinolyl)ethyl]phenyl]sulfonyl}urea)

Compound Description: Gliquidone is a short-acting oral antidiabetic drug used to treat type 2 diabetes. [] It works by stimulating insulin release from pancreatic beta cells. []

Relevance: Gliquidone, similar to N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, possesses a cyclohexyl group directly attached to a sulfonylurea moiety. [] This structural feature is commonly found in sulfonylurea-based drugs, suggesting a potential link to their mechanism of action.

Compound Description: SR121463B is a nonpeptide antagonist of the vasopressin receptor subtype V2 (V2R). [] It exhibits high affinity for V2R with minimal binding to the V1R subtype. []

Relevance: Although SR121463B doesn't share a direct structural resemblance to N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it belongs to a class of nonpeptide antagonists that target vasopressin receptors. [] This suggests that modifications in the structure of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, particularly around the sulfonyl and amide groups, might lead to compounds with potential activity at vasopressin receptors.

Compound Description: SR49059 is a potent and selective antagonist for the vasopressin receptor subtype V1a (V1aR). [, ] It shows high affinity for V1aR while exhibiting minimal binding to the V1bR and V2R subtypes. []

Relevance: Although structurally distinct from N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, SR49059 is also classified as a nonpeptide antagonist of vasopressin receptors. [, ] This suggests that modifications of the N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide scaffold, particularly around the sulfonyl and amide moieties, could potentially lead to compounds with activity at vasopressin receptors.

SSR149415 ((2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide)

Compound Description: SSR149415 is a potent and selective antagonist for the vasopressin receptor subtype V1b (V1bR). [, ] It demonstrates high affinity for the V1bR, while showing minimal interaction with the V1aR and V2R subtypes. []

Relevance: SSR149415, while structurally distinct from N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, falls into the category of nonpeptide antagonists that target vasopressin receptors. [, ] This suggests that N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, upon suitable modifications, particularly around its sulfonyl and amide functionalities, might yield compounds with activity at vasopressin receptors.

OPC-21268 (1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone)

Compound Description: OPC-21268 acts as a nonpeptide antagonist for the vasopressin receptor subtype V1a (V1aR). [, ] It exhibits a preference for V1aR and demonstrates its effect by inhibiting [3H]AVP binding to the cloned mouse V1a receptor. []

Relevance: Despite the structural differences from N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, OPC-21268 is also classified as a nonpeptide antagonist that targets vasopressin receptors. [, ] This suggests that by incorporating specific modifications into the N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide framework, particularly around the sulfonyl and amide groups, it may be possible to design compounds capable of interacting with and potentially modulating the activity of vasopressin receptors.

OPC-41061 ((±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide)

Compound Description: OPC-41061 functions as a nonpeptide antagonist for the vasopressin receptor subtype V2 (V2R). []

Relevance: Similar to SR121463B, while OPC-41061 lacks direct structural similarity to N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it belongs to the class of nonpeptide antagonists targeting vasopressin receptors. [] This implies that modifications to the structure of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, particularly around the sulfonyl and amide groups, could potentially lead to compounds with activity at vasopressin receptors.

OPC-31260 ((±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride)

Compound Description: OPC-31260 serves as a nonpeptide antagonist for the vasopressin receptor subtype V2 (V2R). []

Relevance: Although OPC-31260 does not directly resemble N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide structurally, it is classified as a nonpeptide antagonist of vasopressin receptors, similar to SR121463B. [] This suggests that incorporating specific modifications into the N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide structure, particularly around the sulfonyl and amide groups, could potentially lead to compounds with activity at vasopressin receptors.

CHF6001 ((S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide)

Compound Description: CHF6001 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits robust anti-inflammatory activity and is particularly well-suited for topical pulmonary administration. []

Relevance: CHF6001, much like N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, contains a sulfonamide group (R-SO₂-NH-R'). [] This shared structural element suggests a potential for these compounds to exhibit overlapping or related biological activities, particularly in areas where sulfonamide groups play a crucial role.

Properties

Product Name

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

IUPAC Name

N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C20H30N2O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C20H30N2O5S/c1-26-18-9-8-17(14-19(18)27-2)28(24,25)22-12-10-15(11-13-22)20(23)21-16-6-4-3-5-7-16/h8-9,14-16H,3-7,10-13H2,1-2H3,(H,21,23)

InChI Key

MSZVCDMGCWEDQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.